molecular formula C21H26N4O2 B4553713 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4553713
M. Wt: 366.5 g/mol
InChI Key: XNWANXAZSHLZIP-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring and a quinazolinone moiety

Preparation Methods

The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyaniline with 1-chloro-4-nitrobenzene to form 4-(3-methoxyphenyl)piperazine.

    Cyclization to Form Quinazolinone: The piperazine intermediate is then reacted with 2-amino-4,7-dimethylquinazoline in the presence of a suitable catalyst to form the desired quinazolinone structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated physiological effects.

Comparison with Similar Compounds

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-11-18-20(19(26)12-14)15(2)22-21(23-18)25-9-7-24(8-10-25)16-5-4-6-17(13-16)27-3/h4-6,13-14H,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWANXAZSHLZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

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